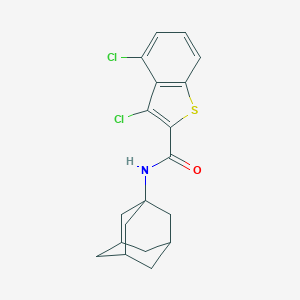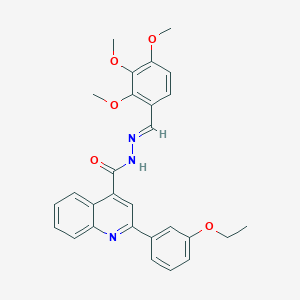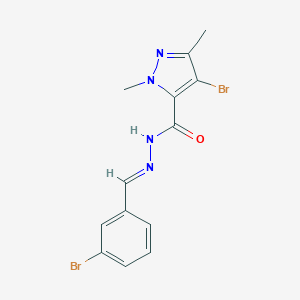![molecular formula C31H27ClN4O5 B445732 2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445732.png)
2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.
Cyclization: The Schiff bases undergo cyclization reactions to form quinoline derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce quinoline N-oxides.
科学的研究の応用
2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
作用機序
The mechanism by which 2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- **2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- **2-AMINO-4-{3-[(4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The presence of the 4-CHLORO-3-METHYLPHENOXY group in 2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C31H27ClN4O5 |
|---|---|
分子量 |
571g/mol |
IUPAC名 |
2-amino-4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C31H27ClN4O5/c1-18-14-21(11-12-23(18)32)41-17-20-15-19(10-13-28(20)40-2)29-22(16-33)31(34)35(26-8-5-9-27(37)30(26)29)24-6-3-4-7-25(24)36(38)39/h3-4,6-7,10-15,29H,5,8-9,17,34H2,1-2H3 |
InChIキー |
KNKVXCZDGRTDTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5[N+](=O)[O-])N)C#N)OC)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5[N+](=O)[O-])N)C#N)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dibromo-N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B445651.png)

![N-{3-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B445653.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-benzothiophene-3-carbohydrazide](/img/structure/B445655.png)

![Ethyl 2-[(diphenylacetyl)amino]-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B445659.png)
![2-Amino-1-(3-bromophenyl)-4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B445661.png)
![2-AMINO-4-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445663.png)
![3-chloro-6-fluoro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445664.png)
![4-[(cyclohexylcarbamoyl)amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B445666.png)
![N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE](/img/structure/B445669.png)
![2-amino-1-{4-ethoxy-2-nitrophenyl}-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445670.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-{2-nitrophenoxy}propanohydrazide](/img/structure/B445671.png)
